1-(1-Chloropropyl)-4-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
62558-00-3 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(1-chloropropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c1-2-9(10)7-3-5-8(6-4-7)11(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
OMZDQJOLOPNPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Chloropropyl 4 Nitrobenzene and Analogs
Direct Functionalization Approaches on Aromatic Scaffolds
These methods involve introducing the necessary functional groups directly onto a pre-existing aromatic ring system. The order of these introductions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
The direct alkylation of nitrobenzene (B124822) with a propyl halide, such as 1-chloropropane (B146392), under Friedel-Crafts conditions is a theoretically possible but practically challenging route. The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that typically employs a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a carbocation electrophile from an alkyl halide. libretexts.orgmasterorganicchemistry.com
However, this reaction is subject to significant limitations when applied to nitrobenzene. libretexts.org The primary obstacle is the powerful deactivating nature of the nitro (-NO₂) group. youtube.com The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the benzene (B151609) ring. youtube.comquora.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic attack. youtube.comquora.com Consequently, Friedel-Crafts reactions on nitrobenzene generally result in very poor yields or fail to proceed altogether. stackexchange.com In fact, nitrobenzene's low reactivity makes it a suitable solvent for some Friedel-Crafts reactions. quora.comstackexchange.com
Another critical issue is regioselectivity. The nitro group is a meta-director for electrophilic aromatic substitution. quora.comyoutube.com Therefore, any small amount of product formed would be the meta-substituted isomer, 1-(1-chloropropyl)-3-nitrobenzene, not the desired para-isomer.
Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements. When 1-chloropropane reacts with a Lewis acid, the initially formed primary carbocation can undergo a hydride shift to form a more stable secondary carbocation. stackexchange.com This would lead to the formation of an isopropyl group on the benzene ring, resulting in an isomer like 1-isopropyl-4-nitrobenzene (B160760) rather than the desired n-propyl derivative. stackexchange.com
Finally, the alkyl group being added is an activating group, which makes the product more reactive than the starting material. This can lead to polyalkylation, where multiple alkyl groups are added to the aromatic ring. libretexts.org
Due to these substantial limitations—strong deactivation, meta-directing influence, and potential for rearrangement and polyalkylation—direct Friedel-Crafts alkylation of nitrobenzene is not a viable synthetic route for producing 1-(1-chloropropyl)-4-nitrobenzene.
A more feasible approach involves the halogenation of the alkyl side chain of a pre-existing nitroaromatic compound, such as 4-nitropropylbenzene. This reaction, known as benzylic halogenation, targets the hydrogen atoms on the carbon directly attached to the aromatic ring (the benzylic position). numberanalytics.comorgoreview.com
The benzylic C-H bond is weaker than other sp³ hybridized C-H bonds because its homolytic cleavage results in a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This stabilization makes the benzylic position particularly susceptible to radical halogenation. chemistry.coach
The reaction is typically carried out using reagents that generate halogen radicals under specific conditions, such as heat or UV light. orgoreview.com Common reagents include:
N-Bromosuccinimide (NBS): This is the most frequently used reagent for benzylic bromination. libretexts.org NBS, in the presence of a radical initiator like peroxide or light, provides a low, constant concentration of bromine (Br₂), which then forms bromine radicals (Br•). libretexts.orgchemistrysteps.com
Chlorine (Cl₂) with heat or light: For chlorination, elemental chlorine can be used under radical-promoting conditions. orgoreview.com
The mechanism for this reaction proceeds through a radical chain process: orgoreview.com
Initiation: The reaction is initiated by the homolytic cleavage of the halogen-halogen bond (e.g., in Br₂) or the N-Br bond in NBS to form initial radical species. orgoreview.comchemistrysteps.com
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of 4-nitropropylbenzene, forming a resonance-stabilized benzylic radical and H-X. This benzylic radical then reacts with a molecule of the halogen (e.g., Br₂) to form the product, 1-(1-halopropyl)-4-nitrobenzene, and a new halogen radical, which continues the chain reaction. orgoreview.comyoutube.com
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. orgoreview.com
This method allows for the selective introduction of a chlorine or bromine atom at the desired benzylic position of the propyl side chain while leaving the aromatic ring and the nitro group intact. The resulting this compound can then be used in further synthetic applications.
This strategy reverses the order of functionalization, starting with the halogenated alkylbenzene, (1-chloropropyl)benzene (B1595785), and subsequently introducing the nitro group via electrophilic aromatic nitration. nist.govnih.gov The success of this approach hinges on controlling the regioselectivity of the nitration reaction.
Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govyoutube.com The position of the incoming nitro group is directed by the substituents already present on the benzene ring. In the case of (1-chloropropyl)benzene, there are two directing groups to consider:
The (1-chloropropyl) group: An alkyl group is generally considered an activating, ortho, para-director due to inductive effects and hyperconjugation. youtube.com
The chlorine atom on the side chain: While not directly attached to the ring, its electron-withdrawing nature can have a minor influence on the reactivity of the alkyl group.
The primary directing influence comes from the alkyl group attached to the ring, which directs the incoming electrophile (NO₂⁺) to the ortho and para positions. youtube.com Since the para position is sterically less hindered than the two ortho positions, it is often the favored site of substitution, especially with bulkier alkyl groups. libretexts.org
A well-established synthetic strategy to achieve high para-selectivity for similar compounds like p-nitropropylbenzene involves a multi-step process to circumvent the issues of direct alkylation. libretexts.orglibretexts.org This sequence is:
Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst. This forms propiophenone (B1677668). Unlike alkylation, acylation does not suffer from rearrangements, and the resulting acyl group is deactivating, preventing polyacylation. masterorganicchemistry.com
Clemmensen or Wolff-Kishner Reduction: The keto group of propiophenone is then reduced to a methylene (B1212753) (CH₂) group, yielding propylbenzene (B89791).
Nitration: Finally, propylbenzene is nitrated. The propyl group is an ortho, para-director, leading to a mixture of 2-nitropropylbenzene and 4-nitropropylbenzene. These isomers can then be separated. libretexts.orglibretexts.org
Following this logic, one could nitrate (B79036) propylbenzene first and then perform benzylic halogenation as described in section 2.1.2. Alternatively, nitrating (1-chloropropyl)benzene directly would likely yield a mixture of ortho and para isomers, requiring separation.
Table 1: Regioselectivity in the Nitration of Substituted Benzenes This table illustrates the directing effects of various substituents on the regiochemical outcome of electrophilic nitration.
| Starting Material | Substituent | Directing Effect | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Toluene | -CH₃ (Alkyl) | Activating, o,p-director | 58.5 | 4.5 | 37 | libretexts.org |
| tert-Butylbenzene | -C(CH₃)₃ (Alkyl) | Activating, o,p-director | 16 | 8 | 75 | libretexts.org |
| Chlorobenzene | -Cl (Halogen) | Deactivating, o,p-director | 30 | 1 | 69 | frontiersin.org |
| Benzoic Ester | -COOR (EWG) | Deactivating, m-director | 22 | 73 | 5 | libretexts.org |
Data represents typical product distributions and can vary with reaction conditions.
Strategies via Nitro Group Transformations and Subsequent Coupling
These advanced strategies involve modifying the nitro group itself to facilitate the construction of the target molecule, often through catalytic processes.
The nitro group is a versatile functional group that can be readily reduced to other nitrogen-containing moieties, most commonly an amine (-NH₂). The reduction of a nitroarene, such as 4-nitropropylbenzene, yields the corresponding aniline (B41778) derivative, 4-propylaniline. This transformation is a cornerstone of synthetic organic chemistry because anilines are crucial building blocks for many other compounds. chemistry.coach
A wide array of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This method involves reacting the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. It is a very clean and efficient method. youtube.com
Metal-Acid Reductions: Classic methods use active metals in the presence of an acid. Common combinations include iron/acetic acid (Fe/CH₃COOH), zinc/acetic acid (Zn/CH₃COOH), or tin/hydrochloric acid (Sn/HCl). youtube.comnih.gov These methods are robust and tolerate many functional groups that might be affected by catalytic hydrogenation.
Other Reducing Agents: Hydrazine (N₂H₄) with a catalyst, or sodium hydrosulfite (Na₂S₂O₄), can also be used for the selective reduction of nitro groups. youtube.com
During the reduction, a nitrosoarene and then a hydroxylamine (B1172632) are formed as intermediates. rsc.org While typically transient, these hydroxylamine intermediates can sometimes be isolated or participate directly in subsequent reactions due to their high nucleophilicity. youtube.com
Once the aniline (e.g., 4-propylaniline) is formed, it can be derivatized. For instance, one-pot reductive N-alkylation procedures can convert the nitroarene directly into an N-alkylated aniline by including an aldehyde or ketone in the reaction mixture along with the reducing agent. nih.govresearchgate.net However, to synthesize this compound from 4-propylaniline, one would need to perform a complex series of reactions, likely involving protection of the amine, benzylic halogenation, and then deprotection and re-oxidation back to the nitro group, making this an inefficient pathway for the target molecule.
Table 2: Comparison of Selected Reagents for the Reduction of Nitroarenes to Anilines
| Reagent System | Typical Conditions | Advantages | Disadvantages | Reference |
| H₂ / Pd-C | H₂ gas, RT or mild heat, alcohol solvent | High yield, clean byproducts (H₂O) | Can reduce other groups (alkenes, alkynes), requires specialized equipment | youtube.com |
| Fe / CH₃COOH | Reflux in acetic acid | Inexpensive, highly selective for nitro group | Requires acidic conditions, workup can be tedious | youtube.com |
| Zn / CH₃COOH | Room temperature | Mild conditions, effective | Can sometimes lead to over-reduction | nih.gov |
| SnCl₂ / HCl | Acidic conditions | Classic, reliable method | Generates tin-based waste | youtube.com |
More contemporary synthetic methods offer pathways for the direct coupling of nitroarenes with other molecules. Catalytic reductive cross-coupling has emerged as a powerful tool to form new carbon-carbon or carbon-heteroatom bonds by using the nitro compound as a coupling partner. nih.gov
In the context of synthesizing alkylated nitroarenes, this strategy involves the reductive coupling of a nitroarene with an alkyl halide. nih.gov These reactions typically employ a transition metal catalyst, such as nickel or palladium, and a stoichiometric reductant. nih.govnih.gov
The general catalytic cycle for such a cross-coupling reaction involves several key steps: youtube.comyoutube.com
Oxidative Addition: The catalyst (e.g., a low-valent nickel or palladium complex) reacts with the alkyl halide, inserting itself into the carbon-halogen bond.
Reduction/Transmetalation: The nitroarene is reduced in situ by the reductant, and the resulting species coordinates to the metal center.
Reductive Elimination: The two organic fragments (the alkyl group and the aryl group) couple together, forming the new C-C bond and regenerating the active catalyst. youtube.com
This approach allows for the direct formation of a C(sp²)-C(sp³) bond. While many cross-coupling reactions focus on C-N or C-S bond formation, methods for C-C bond formation via reductive coupling of nitroarenes are being developed. nih.gov For example, organophosphorus catalysts have been designed to facilitate the reductive C-N cross-coupling of nitroalkanes with arylboronic acids, showcasing the potential of catalytic systems to functionalize nitro compounds directly. nih.gov
This strategy represents a more atom-economical and potentially more direct route to complex substituted nitroaromatics compared to classical multi-step sequences, although the specific application to form a C-C bond at the benzylic position from a nitroarene and a haloalkane remains a specialized area of research.
Advanced Synthetic Techniques for Chloropropyl-Substituted Nitrobenzenes
Modern organic synthesis has seen a significant shift towards more efficient and selective methods. For the preparation of chloropropyl-substituted nitrobenzenes, advanced techniques offer substantial improvements over classical methods, which often suffer from harsh conditions and low selectivity.
Application of Transition Metal Catalysis in Carbon-Carbon and Carbon-Halogen Bond Formation
Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds, offering mild reaction conditions and high functional group tolerance. libretexts.org These methods are particularly relevant for the synthesis of complex molecules like this compound.
One of the most powerful strategies for C-C bond formation is the cross-coupling reaction. organic-chemistry.org For instance, a plausible route to a precursor of this compound could involve a Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.org While direct coupling to form the propyl chain is possible, a more common approach would be to first introduce a propanoyl group via Friedel-Crafts acylation and then modify it.
However, direct C-H activation of nitroarenes is an emerging and powerful alternative. rsc.org This approach avoids the need for pre-functionalized starting materials. For example, a palladium-catalyzed ortho-alkylation of nitrobenzene with a suitable propyl-containing reagent could be envisioned. rsc.org
The formation of the carbon-chlorine bond can also be achieved using transition metal catalysis. Nickel catalysis, for example, has been employed in a variety of C-X bond-forming reactions. nih.gov These methods include oxidatively induced C-X reductive elimination and carbohalogenation reactions. nih.gov
Below is a table summarizing potential transition metal-catalyzed reactions applicable to the synthesis of precursors for chloropropyl-substituted nitrobenzenes.
| Reaction Type | Catalyst/Reagents | Substrates | Potential Application |
| Suzuki-Miyaura Coupling | Pd or Ni catalyst, Base | Aryl halide, Organoboron reagent | Formation of a C-C bond on the nitrobenzene ring. |
| Nickel-Catalyzed Reductive Coupling | Ni catalyst, Reducing agent | Aryl halide, Alkyl halide | Direct coupling of a nitro-substituted aryl halide with a propyl halide. |
| C-H Activation/Alkylation | Pd catalyst, Oxidant | Nitroarene, Alkyl source | Direct introduction of a propyl group onto the nitrobenzene ring. |
| Nickel-Catalyzed Carbohalogenation | Ni catalyst | Alkene, Halogen source | Formation of the chloropropyl moiety from an allyl precursor. |
Stereoselective Synthesis Approaches for the 1-(1-Chloropropyl) Moiety
The 1-(1-chloropropyl) group contains a stereocenter, making the stereoselective synthesis of this moiety a critical aspect for applications where a single enantiomer is required. This can be achieved through several strategies, most notably the asymmetric reduction of a prochiral ketone or the use of chiral auxiliaries.
A common and effective method involves the asymmetric reduction of a precursor ketone, 1-(4-nitrophenyl)propan-1-one (B1594279). This reduction can be accomplished using chiral reducing agents or a catalyst with a chiral ligand. For example, the use of chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or metal complexes with chiral phosphine (B1218219) ligands can afford the corresponding alcohol with high enantioselectivity. Subsequent conversion of the chiral alcohol to the chloride, for instance using thionyl chloride or Appel reaction conditions, would yield the desired enantiomerically enriched this compound.
The diastereoselective reduction of chiral ketones is another powerful technique. koreascience.kr While not directly applicable to a prochiral starting material, this principle can be adapted using chiral auxiliaries.
The table below outlines some potential stereoselective reduction methods for a precursor ketone.
| Method | Chiral Reagent/Catalyst | Expected Outcome |
| CBS Reduction | Chiral oxazaborolidine, borane | Enantioselective reduction to the corresponding alcohol. |
| Asymmetric Transfer Hydrogenation | Ru or Rh complex with a chiral diamine or amino alcohol ligand | Enantioselective reduction to the corresponding alcohol. |
| Enzymatic Reduction | Ketoreductase enzymes | Highly enantioselective reduction under mild conditions. |
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The optimization of synthetic routes is crucial for the practical and large-scale production of this compound. This involves a careful selection of reaction conditions, catalysts, and reagents to maximize the yield of the desired product while minimizing the formation of byproducts.
A key step that often requires optimization is the Friedel-Crafts acylation of nitrobenzene to form the 1-(4-nitrophenyl)propan-1-one precursor. Friedel-Crafts reactions are known to be challenging on strongly deactivated aromatic rings like nitrobenzene. libretexts.orgmasterorganicchemistry.com The nitro group deactivates the ring towards electrophilic substitution, often requiring harsh conditions and leading to low yields. libretexts.org
Optimization studies would typically involve screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂), solvents, reaction temperatures, and reaction times. The use of more reactive acylating agents, such as propanoyl chloride or propanoic anhydride, would also be investigated. The goal is to find a balance that promotes the desired acylation at a reasonable rate without leading to decomposition or unwanted side reactions.
The choice of chlorinating agent for the final step is also critical for selectivity. Harsh reagents might lead to side reactions on the aromatic ring or elimination to form an alkene. Milder and more selective reagents, coupled with optimized reaction conditions, are essential for obtaining a clean product.
The following table summarizes key parameters for optimization in the synthesis of this compound.
| Synthetic Step | Parameters for Optimization | Desired Outcome |
| Friedel-Crafts Acylation | Lewis acid catalyst, solvent, temperature, reaction time, acylating agent | High yield and regioselectivity of the ketone precursor. |
| Stereoselective Reduction | Chiral catalyst/reagent, solvent, temperature, pressure (for hydrogenation) | High enantiomeric excess of the desired alcohol stereoisomer. |
| Chlorination | Chlorinating agent, solvent, temperature, presence of a base | High yield of the target chloride with minimal side product formation. |
Reaction Mechanisms and Reactivity of 1 1 Chloropropyl 4 Nitrobenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 1-(1-chloropropyl)-4-nitrobenzene presents two distinct sites for such transformations: the benzylic carbon of the chloropropyl group and the aromatic ring itself.
The benzylic carbon atom bonded to the chlorine in this compound is a key site for nucleophilic attack. The reaction at this center can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the favored pathway depending on several factors including the nature of the nucleophile, the solvent, and the stability of any intermediates.
The SN1 reaction proceeds in a stepwise manner. The first and rate-determining step involves the departure of the leaving group (chloride ion) to form a carbocation intermediate. youtube.com This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The presence of the nitro group, a strong electron-withdrawing group, at the para position can influence the stability of this carbocation. The second step is the rapid attack of a nucleophile on the carbocation. Polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, favor the SN1 pathway. pressbooks.pub
The SN2 reaction , in contrast, is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "back-side attack" results in an inversion of stereochemistry at the reaction center. Strong, typically anionic, nucleophiles and polar aprotic solvents favor the SN2 mechanism. pressbooks.pub For this compound, the steric hindrance around the secondary benzylic carbon is a crucial consideration. While more hindered than a primary halide, it is less hindered than a tertiary one, making both SN1 and SN2 pathways plausible under different conditions.
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Secondary benzylic halide, can undergo both. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) | Choice of nucleophile is critical for directing the mechanism. |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Solvent choice can be used to favor one pathway over the other. pressbooks.pub |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |
The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. quora.comblogspot.com This is in stark contrast to unsubstituted chlorobenzene, which is generally unreactive towards nucleophiles. quora.com The nitro group, particularly when positioned ortho or para to the leaving group (in this case, there is no leaving group directly on the ring, but the principle applies to related compounds), withdraws electron density from the ring through both inductive and resonance effects. blogspot.com This makes the ring electron-deficient and thus more susceptible to attack by a nucleophile. nih.gov
The SNAr mechanism typically involves two steps:
Addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the nitro group. blogspot.com
Elimination of the leaving group, which restores the aromaticity of the ring.
Alongside substitution reactions, elimination reactions can also occur at the chloropropyl chain, leading to the formation of an alkene. These reactions can proceed via either a unimolecular (E1) or bimolecular (E2) mechanism. byjus.com
The E1 reaction is a two-step process that shares the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com After the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions are favored by the same conditions as SN1 reactions: a good leaving group, a stable carbocation, and a polar protic solvent. libretexts.org
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the leaving group departs and a double bond is formed. youtube.com This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. Strong, bulky bases tend to favor elimination over substitution. youtube.com
The competition between substitution (SN1/SN2) and elimination (E1/E2) is a key aspect of the reactivity of this compound. The outcome is often a mixture of products, with the ratio depending on the specific reaction conditions. masterorganicchemistry.com
| Reaction | Base Strength | Substrate Structure | Solvent | Key Feature |
| E1 | Weak base required libretexts.org | Tertiary > Secondary | Polar protic | Carbocation intermediate byjus.com |
| E2 | Strong base favored masterorganicchemistry.com | Tertiary > Secondary > Primary | Less solvent dependence | Concerted mechanism |
Radical Processes and Electron Transfer Chemistry
Beyond ionic reactions, this compound can also participate in reactions involving radical intermediates and electron transfer processes, largely due to the presence of the nitroaromatic system.
The nitroaromatic moiety can facilitate the formation of radical species. For instance, the radical anion of nitroaromatic compounds can be generated through single-electron transfer. nih.govchemrxiv.org While the primary focus is often on the nitrobenzyl radical (a radical on the carbon adjacent to the ring), the presence of the chloropropyl chain introduces additional possibilities for radical formation. Homolytic cleavage of the C-Cl bond, though typically requiring energy input (e.g., light or heat), would generate a secondary benzylic radical. This radical would be stabilized by resonance with the nitro-substituted benzene ring.
Single-electron transfer (SET) is a fundamental step in many organic reactions. The nitro group in this compound makes it a good electron acceptor. It can participate in SET processes, leading to the formation of a radical anion. nih.govchemrxiv.org This radical anion can then undergo further reactions, such as fragmentation or coupling. For example, the radical anion of a similar compound, 1-bromo-4-nitrobenzene, has been shown to be reactive in ionic liquids. rsc.org Such SET pathways are integral to various catalytic cycles, including those involving transition metals. The ability of the nitroaromatic system to accept an electron can initiate a cascade of reactions, leading to a diverse array of products.
Electrophilic Aromatic Substitution on Modified Derivatives (e.g., after nitro group reduction)
Direct electrophilic aromatic substitution (EAS) on this compound is generally unfavorable. The nitro group is a powerful deactivating group and a meta-director. However, chemical modification, specifically the reduction of the nitro group to an amino group (-NH2), dramatically changes the reactivity profile of the aromatic ring. masterorganicchemistry.com
The reduction of this compound yields 4-(1-chloropropyl)aniline. In this derivative, the amino group is a potent activating group and a strong ortho, para-director. chemistrysteps.com This transformation converts the electron-poor benzene ring into an electron-rich one, making it highly susceptible to electrophilic attack. Since the para position is occupied by the 1-chloropropyl group, incoming electrophiles are directed to the positions ortho to the amino group (C2 and C6). byjus.com
The high reactivity of anilines can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. libretexts.org For example, direct halogenation of aniline (B41778) with bromine water readily produces the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To control the reactivity and achieve monosubstitution, the activating effect of the amino group can be moderated by acetylation to form an acetanilide. This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution. The acetyl group can later be removed via hydrolysis to restore the amino group. libretexts.org
Common electrophilic aromatic substitution reactions applicable to the activated 4-(1-chloropropyl)aniline derivative include:
Halogenation: Reaction with reagents like chlorine (Cl2) or bromine (Br2), often without the need for a strong Lewis acid catalyst that is required for deactivated rings. masterorganicchemistry.com
Nitration: Direct nitration of anilines can be complex because the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director. byjus.com Controlled nitration is often achieved by first protecting the amino group via acetylation. libretexts.org
Sulfonation: Aniline can undergo sulfonation with concentrated sulfuric acid to yield sulfanilic acid. byjus.com
Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for 4-(1-Chloropropyl)aniline
| Reaction Type | Reagent | Expected Major Product(s) |
| Bromination | Br₂ in H₂O | 2,6-Dibromo-4-(1-chloropropyl)aniline |
| Nitration (via acetanilide) | 1. Acetic anhydride2. HNO₃/H₂SO₄3. H₃O⁺ | 2-Nitro-4-(1-chloropropyl)aniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-chloropropyl)benzenesulfonic acid |
This table is predictive, based on the known reactivity of aniline derivatives.
Reductive Chemistry of the Nitro Group and its Impact on Side Chain Reactivity
The reduction of the nitro group in nitroarenes is a fundamental transformation in organic synthesis, providing a route to anilines, which are valuable industrial intermediates. acs.orgunimi.it This reduction can be accomplished using various methods, including catalytic hydrogenation or chemical reduction with metals in acidic media. masterorganicchemistry.com
The choice of reducing agent is crucial, especially when other reducible functional groups are present. Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is highly effective for converting -NO2 to -NH2. masterorganicchemistry.com However, these conditions can also reduce other groups, such as carbon-halogen bonds, potentially leading to hydrodechlorination of the side chain. acs.org Chemoselective reduction, which targets the nitro group while leaving the C-Cl bond intact, is often desired. This can be achieved using metal-acid systems like iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), or through milder, more specialized catalytic systems. masterorganicchemistry.comrsc.org
Table 2: Common Methods for Nitro Group Reduction
| Method | Reagents | Description | Selectivity Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A common and efficient method for reducing nitro groups. masterorganicchemistry.com | May also reduce other functional groups, including the C-Cl bond (hydrogenolysis). acs.org |
| Metal/Acid Reduction | Fe, Sn, or Zn in HCl | A classic and reliable method for nitro group reduction. masterorganicchemistry.com | Generally more chemoselective for the nitro group over benzylic halides compared to some hydrogenation catalysts. |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Uses a source other than H₂ gas to provide hydrogen. | Can offer high chemoselectivity depending on the catalyst and hydrogen donor. |
| Silane Reduction | Triethoxysilane with an iron catalyst | A modern method known for high chemoselectivity, tolerating functional groups like halides and esters. rsc.org | Offers excellent functional group tolerance. rsc.org |
The electronic nature of the substituent at the para position significantly influences the reactivity of the benzylic C-Cl bond in the side chain.
With the Nitro Group (-NO2): The strongly electron-withdrawing nitro group destabilizes the formation of a positive charge at the benzylic position. This effect would slow down reactions that proceed through a carbocation intermediate, such as an SN1-type substitution. Studies on related nitrobenzyl halides suggest that the mechanism of substitution can be complex, sometimes involving electron-transfer pathways. publish.csiro.au
With the Amino Group (-NH2): After reduction, the strongly electron-donating amino group is in place. While the amino group activates the ring towards electrophilic substitution through resonance, its effect on the benzylic side chain is more nuanced. The electron-donating nature of the -NH2 group would destabilize an adjacent carbocation, potentially inhibiting SN1 reactions at the side chain even more than the nitro group. Conversely, the increased electron density on the ring could influence other reaction pathways. The basicity of the amino group itself could also lead to intramolecular reactions or catalysis under certain conditions.
Stereochemical Aspects of 1 1 Chloropropyl 4 Nitrobenzene
Identification and Analysis of Chiral Centers within the 1-(1-Chloropropyl) Moiety
The defining stereochemical feature of 1-(1-Chloropropyl)-4-nitrobenzene lies within its 1-(1-chloropropyl) substituent. A chiral center, or stereocenter, is an atom, typically carbon, that is bonded to four different groups. In the case of this compound, the carbon atom at the first position of the propyl chain (C-1) is bonded to four distinct substituents:
A hydrogen atom (H)
A chlorine atom (Cl)
An ethyl group (-CH2CH3)
A 4-nitrophenyl group (-C6H4NO2)
The presence of this single chiral center means that the molecule is not superimposable on its mirror image, a property known as chirality. This gives rise to the existence of stereoisomers.
Table 1: Analysis of the Chiral Center in this compound
| Atom at Chiral Center | Group 1 | Group 2 | Group 3 | Group 4 |
| Carbon (C-1) | Hydrogen (H) | Chlorine (Cl) | Ethyl (-CH2CH3) | 4-Nitrophenyl (-C6H4NO2) |
Enantiomerism and Diastereomerism in Substituted Chloropropylnitrobenzenes
Due to the single chiral center in this compound, the molecule can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.com They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules. sigmaaldrich.com
If additional chiral centers were introduced into the molecule, for instance, by substitution on the propyl chain or the benzene (B151609) ring with other chiral groups, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. sigmaaldrich.com Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques like chromatography or crystallization. libretexts.org
Table 2: Possible Stereoisomers for Substituted Chloropropylnitrobenzenes
| Compound | Number of Chiral Centers | Maximum Number of Stereoisomers | Relationship between Stereoisomers |
| This compound | 1 | 2 | Enantiomers |
| A hypothetical disubstituted derivative with 2 chiral centers | 2 | 4 | Enantiomers and Diastereomers |
Methods for Stereochemical Assignment (e.g., Cahn-Ingold-Prelog Rules)
The absolute configuration of a chiral center, which describes the specific three-dimensional arrangement of the groups attached to it, can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns a priority to each of the four groups attached to the chiral center based on atomic number.
The steps for assigning the configuration of the chiral center in this compound are as follows:
Assign Priorities: The atoms directly attached to the chiral carbon are prioritized based on their atomic number. Higher atomic number gets higher priority.
Chlorine (Cl) has the highest atomic number.
The carbon of the 4-nitrophenyl group is attached to other carbons and a nitro group, giving it a higher priority than the carbon of the ethyl group.
The carbon of the ethyl group.
Hydrogen (H) has the lowest atomic number.
Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the viewer.
Determine the Direction: The direction of the sequence from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.
If the direction is clockwise, the configuration is assigned as R (from the Latin rectus, meaning right).
If the direction is counter-clockwise, the configuration is assigned as S (from the Latin sinister, meaning left).
Table 3: Cahn-Ingold-Prelog Priority Assignment for this compound
| Priority | Group | Basis for Priority |
| 1 | -Cl | Highest atomic number directly attached to the chiral center. |
| 2 | -C6H4NO2 | The carbon is attached to other carbons in an aromatic ring and a nitrogen atom. |
| 3 | -CH2CH3 | The carbon is attached to another carbon and hydrogens. |
| 4 | -H | Lowest atomic number. |
Challenges and Strategies in Enantioselective Synthesis and Chiral Resolution
The production of a single, desired enantiomer of a chiral compound is a significant challenge in synthetic chemistry. Typically, standard chemical synthesis of a chiral molecule from achiral precursors results in a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org To obtain a single enantiomer, either enantioselective synthesis or chiral resolution must be employed.
Enantioselective Synthesis: This approach aims to selectively produce one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction to proceed. For compounds structurally similar to this compound, methods like asymmetric hydrogenation or stereoselective reactions involving organocatalysts could be explored. nih.govrsc.orgnih.govnih.gov The development of such a synthesis would require careful selection of the catalyst and reaction conditions to achieve high enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.
Chiral Resolution: This involves the separation of a racemic mixture into its individual enantiomers. Common strategies include:
Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgpharmtech.com Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. pharmtech.com Afterward, the resolving agent is removed to yield the pure enantiomers. For a compound like this compound, which lacks acidic or basic functional groups for salt formation, this method would require derivatization to introduce such a handle.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. phenomenex.com It utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. phenomenex.comwikipedia.org The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. phenomenex.com For the resolution of compounds analogous to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.netmdpi.comnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. mdpi.comnih.gov
Table 4: Comparison of Chiral Separation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Enantioselective Synthesis | Direct formation of one enantiomer using chiral catalysts or auxiliaries. | Potentially more efficient as it avoids the formation of the unwanted enantiomer. | Development of a highly selective method can be challenging and expensive. |
| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomers. | Well-established and can be cost-effective for large-scale separations. | Requires a suitable functional group for salt formation and a stoichiometric amount of a chiral resolving agent. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable to a broad range of compounds and can provide high purity. phenomenex.com Can be expensive, especially for large-scale purification. |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(1-Chloropropyl)-4-nitrobenzene, one would expect to see distinct signals for the aromatic protons on the nitrobenzene (B124822) ring, the methine proton attached to the chlorine-bearing carbon, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The splitting patterns (e.g., doublets, triplets, quartets) would help to establish the connectivity of these protons.
¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms in the molecule. The aromatic region would show signals for the carbons of the nitrobenzene ring, with the carbon attached to the nitro group and the carbon attached to the chloropropyl group having characteristic chemical shifts. The aliphatic region would display signals for the three carbons of the propyl chain.
A hypothetical ¹H and ¹³C NMR data table based on expected chemical shifts is presented below.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Chemical Shift (ppm) | Multiplicity |
| 8.2 (d) | 2H |
| 7.6 (d) | 2H |
| 5.1 (t) | 1H |
| 2.2 (p) | 2H |
| 1.0 (t) | 3H |
| d = doublet, t = triplet, p = pentet |
Mass Spectrometry (MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition (C₉H₁₀ClNO₂).
MS/MS (Tandem Mass Spectrometry): This technique would involve selecting the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern would be characteristic of the compound's structure. Expected fragmentation pathways could include the loss of a chlorine atom, the propyl group, or the nitro group.
| Mass Spectrometry (Hypothetical) | |
| Technique | Expected Observation |
| HRMS | Molecular ion peak corresponding to the exact mass of C₉H₁₀ClNO₂ |
| MS/MS | Fragmentation ions corresponding to the loss of Cl, C₃H₆, NO₂, etc. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹), the C-Cl bond (around 600-800 cm⁻¹), aromatic C-H bonds, and aliphatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be expected to show absorption maxima characteristic of the nitrobenzene chromophore.
| Spectroscopy (Hypothetical) | |
| Technique | Expected Absorption Bands/Maxima |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~3100-3000 (aromatic C-H), ~3000-2850 (aliphatic C-H), ~800-600 (C-Cl) |
| UV-Vis (nm) | Absorption maximum around 260-280 nm |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its precise three-dimensional molecular structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the molecule. As of now, there are no publicly available crystallographic data for this specific compound. However, data for the related compound, 1-(chloromethyl)-4-nitrobenzene, has been reported, showing a non-planar structure where the nitro group is nearly coplanar with the benzene (B151609) ring. nih.gov
Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Isomer Analysis
Chromatographic techniques are essential for separating the compound from impurities and for the analysis of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile this compound. It would allow for the separation of the compound from any starting materials, byproducts, or isomers, with the mass spectrometer providing identification of the separated components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile impurities or for analyses where derivatization is not desired, LC-MS/MS would be a powerful tool. It offers high sensitivity and selectivity for the detection and quantification of the target compound and its potential isomers or degradation products.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For aromatic compounds like 1-(1-Chloropropyl)-4-nitrobenzene, DFT can provide insights into the distribution of electron density, molecular orbital energies, and the influence of substituents on the aromatic ring.
The electronic structure of nitrobenzene (B124822) has been extensively studied using advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theories. nih.govacs.orgacs.org These high-level calculations provide benchmark data on vertical excitation energies and dissociation energies, highlighting the complex, strongly correlated nature of the system. nih.govacs.orgacs.org For instance, a significant active space of 20 electrons in 17 orbitals is often required to accurately model the electronic structure of nitrobenzene, underscoring its complexity. nih.govacs.org
In the case of this compound, the presence of the 1-chloropropyl group at the para position would further modulate the electronic structure. The chlorine atom, being electronegative, will also exert an inductive electron-withdrawing effect. However, the alkyl chain will have a mild electron-donating effect through hyperconjugation. The interplay of these electronic effects will determine the precise charge distribution and reactivity of the molecule.
Table 1: Representative Calculated Electronic Properties of Nitrobenzene
| Property | Calculated Value | Method/Basis Set | Reference |
| Vertical Excitation Energy (S1) | ~4.0-6.0 eV | MS-CASPT2//CASSCF | nih.gov |
| Dissociation Enthalpy (0 K) | 307.2 kJ mol⁻¹ | MS-CASPT2//CASSCF | nih.gov |
| Dipole Moment | Varies with method and basis set | DFT/B3LYP | unpatti.ac.id |
This table presents data for nitrobenzene as a proxy for this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a deep understanding of reaction mechanisms and kinetics.
For nitroaromatic compounds, computational studies have explored various reaction pathways, including reduction and nucleophilic substitution. The reduction of the nitro group is a particularly important transformation. Computational modeling has been used to investigate the mechanism of nitro group reduction to amines, often involving nitroso and hydroxylamine (B1172632) intermediates. acs.org For example, DFT calculations on the reduction of 2-nitropropane (B154153) catalyzed by an iron(salen) complex identified the rate-limiting transition state for hydride transfer, with a calculated free energy barrier of 19.8 kcal/mol. acs.org
Furthermore, studies on halogen atom transfer reactions involving alkyl halides and radicals have been conducted using DFT and ab initio methods. rsc.org These calculations predict the transition state geometries and energy barriers for these processes. For the reaction of an acetyl radical with various alkyl halides, energy barriers were calculated to be between 25.3 and 89.2 kJ/mol, depending on the halogen and alkyl group. rsc.org This type of analysis would be directly relevant to understanding the reactivity of the chloropropyl group in this compound in radical-mediated reactions.
The development of automated reaction path search methods combined with kinetic analysis allows for the computational prediction of reactants from a target product, a concept known as "inverse search". nih.gov Such methods have the potential to uncover novel synthetic routes for complex molecules. nih.gov
Prediction of Molecular Geometry, Conformations, and Conformational Energetics
The three-dimensional structure of a molecule, including its preferred conformations, is fundamental to its physical properties and chemical reactivity. Computational methods can accurately predict molecular geometries and the energy differences between various conformers.
Systematic studies on the molecular geometry of nitro-compounds have been performed using gas electron diffraction, microwave spectroscopy, and X-ray diffraction, complemented by theoretical calculations. researchgate.net For nitrobenzene, a key structural feature is the orientation of the nitro group relative to the benzene (B151609) ring. While many theoretical methods predict a planar equilibrium structure for nitrobenzene, some calculations suggest a very shallow potential for out-of-plane torsional motion of the nitro group. researchgate.net
The 1-chloropropyl substituent in this compound introduces additional conformational flexibility due to rotation around the C-C single bonds of the propyl chain. Conformational analysis is the study of the energy changes associated with these rotations. libretexts.orgchemistrysteps.com The relative energies of the different staggered and eclipsed conformations determine the most stable three-dimensional arrangement of the molecule. The steric bulk of the chlorine atom and the phenyl group will significantly influence the conformational preferences of the propyl chain.
For substituted cyclohexanes, the energy difference between placing a substituent in an axial versus an equatorial position is well-studied and highlights the importance of steric interactions. A similar principle applies to the conformations of the alkyl chain in this compound, where gauche interactions between bulky groups will be energetically unfavorable. chemistrysteps.com
Table 2: Representative Conformational Energy Data for Substituted Alkanes
| Interaction | Energy (kcal/mol) | Compound Example | Reference |
| H-H Eclipsing (Torsional) | ~1.0 | Ethane | chemistrysteps.com |
| CH3-H Eclipsing | ~1.4 | Propane | chemistrysteps.com |
| CH3-CH3 Eclipsing | ~2.6 | Butane | chemistrysteps.com |
| CH3-CH3 Gauche | ~0.9 | Butane | chemistrysteps.com |
This table provides general conformational energy values for interactions relevant to the alkyl chain in this compound.
Analysis of Reactivity Descriptors (e.g., Electrophilicity Index)
Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) is a widely used descriptor that quantifies the ability of a species to accept electrons.
For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group results in a high electrophilicity index. This makes the aromatic ring susceptible to nucleophilic attack. The electrophilic activity of substituted nitrobenzenes has been experimentally determined and can be correlated with calculated reactivity descriptors. nih.gov The position of substituents on the nitrobenzene ring significantly influences its electrophilic character. nih.gov
The nitro group deactivates the benzene ring towards electrophilic substitution by withdrawing electron density, particularly from the ortho and para positions, through both inductive and resonance effects. testbook.comchemguide.co.ukyoutube.com This makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. testbook.com
Advanced Synthetic Strategies and Green Chemistry Principles in the Context of 1 1 Chloropropyl 4 Nitrobenzene
Utilization of Environmentally Benign Solvents and Solvent-Free Reaction Conditions
The extensive use of volatile organic compounds (VOCs) as solvents is a major contributor to the environmental impact of chemical manufacturing. Traditional solvents are often flammable, toxic, and contribute to air pollution. In the proposed synthesis of 1-(1-chloropropyl)-4-nitrobenzene, each step offers opportunities to replace conventional solvents with greener alternatives or to eliminate them entirely.
For the initial Friedel-Crafts acylation, which traditionally employs chlorinated solvents like dichloromethane, a shift to more benign options such as ionic liquids or supercritical fluids is a key green strategy. researchgate.net More radically, solvent-free conditions for this reaction have been explored, utilizing solid catalysts. researchgate.net Similarly, the reduction of 1-phenylpropan-1-one can be performed in greener solvents like water or ethanol, which are significantly less hazardous than traditional ether-based solvents. libretexts.org
Recent research has also highlighted the potential of mechanochemistry, or ball milling, to conduct reactions like nitration with minimal or no solvent, thereby drastically reducing waste and energy consumption. rsc.org The application of such solvent-free or solvent-minimized conditions represents a significant step towards a more sustainable synthesis of this compound.
Table 1: Comparison of Traditional vs. Green Solvents for Chemical Synthesis
| Property | Traditional Solvents (e.g., Dichloromethane, Benzene) | Green Solvents (e.g., Water, Ethanol, Ionic Liquids) |
| Toxicity | Often high, carcinogenic potential | Generally low to moderate |
| Flammability | High | Low to moderate (Water is non-flammable) |
| Volatility | High, contributes to VOC emissions | Low to negligible (Ionic liquids) |
| Environmental Impact | Significant, contributes to air and water pollution | Reduced, often biodegradable |
| Renewability | Derived from petrochemicals | Can be derived from renewable resources (e.g., bio-ethanol) |
Development of Sustainable Catalytic Systems for Synthesis and Transformations
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. The conventional synthesis of this compound would rely on stoichiometric reagents that are consumed in the reaction and generate significant waste.
For the reduction of the ketone intermediate, biocatalysis offers a highly selective and environmentally friendly approach. The use of whole-cell microorganisms or isolated enzymes can achieve high yields and enantioselectivity under mild conditions, often in aqueous media. researchgate.netresearchgate.net This contrasts with traditional metal hydride reducing agents that require anhydrous conditions and can generate hazardous byproducts.
The nitration step, which typically involves a hazardous mixture of nitric and sulfuric acids, can be made more sustainable through catalytic methods. rsc.org Research into solid acid catalysts and alternative nitrating agents aims to reduce the use of corrosive and polluting strong acids. google.comgoogle.com For the final chlorination step, catalytic amounts of reagents like titanium(IV) chloride can enhance the efficiency of traditional reagents like thionyl chloride, leading to milder reaction conditions and improved yields. nih.gov
Principles of Atom Economy and Waste Minimization in Process Design
The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a fundamental principle of green chemistry. rsc.org A high atom economy signifies a more efficient process with less waste generation.
The traditional Friedel-Crafts acylation has a notoriously low atom economy due to the use of a stoichiometric amount of AlCl₃, which is converted into a waste product. rsc.org Catalytic alternatives significantly improve the atom economy by reducing the amount of reagent waste.
The choice of reagents in the reduction and chlorination steps also has a significant impact on atom economy. For instance, the reduction of a ketone with sodium borohydride (B1222165) generally has a better atom economy than reductions that require more complex reagents and work-up procedures. masterorganicchemistry.compressbooks.pub Similarly, the chlorination of an alcohol with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be advantageous for product isolation but still represent atoms that are not incorporated into the final product. masterorganicchemistry.com
Table 2: Hypothetical Atom Economy for the Synthesis of this compound
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Friedel-Crafts Acylation | Benzene (B151609) + Propanoyl Chloride | 1-Phenylpropan-1-one | HCl | High (if catalytic) |
| Ketone Reduction | 1-Phenylpropan-1-one + NaBH₄ | 1-Phenylpropan-1-ol | Borate salts | Moderate |
| Aromatic Nitration | 1-Phenylpropan-1-ol + HNO₃ | 1-(4-Nitrophenyl)propan-1-ol | H₂O | High |
| Alcohol Chlorination | 1-(4-Nitrophenyl)propan-1-ol + SOCl₂ | This compound | SO₂ + HCl | Moderate |
Note: This is a simplified representation. Actual atom economy calculations would depend on the specific reagents and stoichiometry used.
By carefully selecting reactions and reagents that maximize the incorporation of starting materials into the final product, the synthesis of this compound can be designed to be significantly more resource-efficient and generate less waste.
Implementation of Renewable Feedstocks and Energy-Efficient Methodologies
The transition from a fossil fuel-based economy to one that utilizes renewable resources is a critical aspect of sustainable development. The chemical industry is actively seeking to replace petroleum-derived feedstocks with bio-based alternatives.
In the context of synthesizing this compound, the starting material, benzene, is traditionally derived from crude oil. However, significant progress has been made in producing benzene from renewable sources such as lignin, a major component of biomass. researchgate.net This development opens up a potential pathway to a bio-based synthesis of the target molecule. The other key starting material, propanoyl chloride, can also be potentially derived from renewable feedstocks through various biochemical and chemical conversion routes from biomass-derived platform chemicals.
Beyond renewable feedstocks, the implementation of energy-efficient methodologies is crucial for greening chemical processes. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. gordon.edu This has been demonstrated in nitration reactions, offering a faster and more energy-efficient route. gordon.edu Similarly, mechanochemical methods, which utilize mechanical energy to drive reactions, can often be performed at room temperature, further reducing the energy footprint of the synthesis. rsc.org The adoption of such innovative technologies can lead to a more sustainable and economically viable production of this compound.
Chemical Transformations and Derivative Synthesis of 1 1 Chloropropyl 4 Nitrobenzene
Derivatization at the Nitro Group: Reduction, Oxidation, and Further Functionalization
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably through reduction.
The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.comyoutube.com Metal-acid systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are also widely employed for this purpose. youtube.comsigmaaldrich.com For instance, the reduction of the related compound 1-chloro-4-nitrobenzene (B41953) to 4-chloroaniline (B138754) is a well-established industrial process. nih.gov It is highly probable that 1-(1-chloropropyl)-4-nitrobenzene would undergo a similar reduction to yield 4-(1-chloropropyl)aniline under these conditions.
The reduction can also be stopped at intermediate stages. For example, partial reduction under specific conditions can yield nitroso or hydroxylamine (B1172632) derivatives. The reduction of 1-chloro-4-nitrobenzene has been shown to produce 4-chloroaniline and N-acetyl-S-(4-nitrophenyl)-L-cysteine as metabolites in biological systems, indicating the in vivo reduction of the nitro group. ca.gov
While less common, the nitro group can be involved in oxidative reactions, though this is not a typical transformation for this functional group. Further functionalization of the resulting amino group after reduction opens up a vast array of synthetic possibilities, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring.
Interactive Table: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product |
| H₂, Pd/C | Ethanol, Room Temperature | 1-(1-Chloropropyl)-4-aminobenzene |
| Fe, HCl | Reflux | 1-(1-Chloropropyl)-4-aminobenzene |
| SnCl₂, HCl | Room Temperature | 1-(1-Chloropropyl)-4-aminobenzene |
| NaBH₄, Co(II) catalyst | Water, Room Temperature | 4-Chloroaniline (from 1-chloro-4-nitrobenzene) researchgate.net |
Reactions Involving the Chloropropyl Side Chain: Substitutions, Eliminations, and Chain Manipulations
The 1-chloropropyl side chain is a key site for modifications, primarily through nucleophilic substitution and elimination reactions. The chlorine atom at the benzylic position makes this site particularly reactive.
Nucleophilic Substitutions: The chlorine atom can be displaced by a variety of nucleophiles in Sₙ1 or Sₙ2 reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The presence of the electron-withdrawing nitro group can influence the reaction rate. For benzylic halides, Sₙ1 reactions are favored due to the formation of a resonance-stabilized benzylic carbocation. However, strong nucleophiles can favor an Sₙ2 pathway. ncert.nic.in For example, reaction with hydroxide (B78521) ions would be expected to yield 1-(4-nitrophenyl)propan-1-ol, while reaction with cyanide would produce 2-(4-nitrophenyl)butanenitrile. The presence of multiple nitro groups on the benzene (B151609) ring, as in 1-chloro-2,4,6-trinitrobenzene, significantly enhances the rate of nucleophilic substitution. chemicalbook.com
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. wikipedia.orgbyjus.com The most likely product would be 1-(prop-1-en-1-yl)-4-nitrobenzene. The mechanism can be either E1 or E2, depending on the reaction conditions. masterorganicchemistry.com The E2 mechanism is a one-step process favored by strong bases, while the E1 mechanism is a two-step process that proceeds through a carbocation intermediate and is favored by weaker bases and polar protic solvents. wikipedia.orgmasterorganicchemistry.com
Chain Manipulations: The chloropropyl side chain can also be a site for more complex manipulations. For instance, intramolecular reactions could potentially lead to the formation of cyclopropane (B1198618) derivatives, although no specific examples for this compound were found in the literature. The synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile from 4-nitrobenzaldehyde (B150856) highlights the possibility of forming cyclopropyl (B3062369) rings on a nitrobenzene (B124822) scaffold. researchgate.net
Interactive Table: Potential Reactions of the Chloropropyl Side Chain
| Reagent | Reaction Type | Probable Product |
| NaOH (aq) | Nucleophilic Substitution | 1-(4-Nitrophenyl)propan-1-ol |
| KCN | Nucleophilic Substitution | 2-(4-Nitrophenyl)butanenitrile |
| NH₃ | Nucleophilic Substitution | 1-(4-Nitrophenyl)propan-1-amine |
| Potassium tert-butoxide | Elimination | 1-(Prop-1-en-1-yl)-4-nitrobenzene |
Modifications and Further Substitutions on the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the existing substituents significantly influence the position and rate of further substitution.
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com Conversely, the alkyl group (the 1-chloropropyl chain) is a weak activating group and an ortho-, para-director. In this case, the directing effects of the two groups are opposed. The powerful deactivating and meta-directing effect of the nitro group is likely to dominate, directing incoming electrophiles to the positions meta to the nitro group (and ortho to the chloropropyl group). However, Friedel-Crafts reactions, such as alkylation and acylation, are generally unsuccessful on strongly deactivated rings like nitrobenzene. youtube.com Therefore, further substitution on the aromatic ring would likely require harsh reaction conditions, and the yields might be low.
If the nitro group is first reduced to an amino group, the resulting 4-(1-chloropropyl)aniline would be strongly activated towards electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. To control the substitution and avoid polysubstitution, the amino group is often protected, for example, by acetylation to form an amide, which is also an ortho-, para-director but is less activating. doubtnut.com
Utility as a Precursor in the Synthesis of Complex Organic Molecules
The various chemical transformations possible for this compound make it a useful precursor for the synthesis of more complex organic molecules, particularly heterocyclic compounds.
A key application lies in the synthesis of quinoline (B57606) and its derivatives. The reduction of the nitro group to an aniline (B41778), 4-(1-chloropropyl)aniline, provides a crucial intermediate for several named reactions that form the quinoline ring system. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone, and the Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound. vaia.com The resulting quinoline derivatives could bear the 1-chloropropyl substituent, which could be further modified. Quinolines are an important class of heterocyclic compounds with a wide range of pharmaceutical applications. researchgate.netvaia.com
Furthermore, the aniline derivative can be used in the synthesis of 4-quinolones, another important class of bioactive molecules. researchgate.netresearchgate.net The Gould-Jacobs reaction, for instance, involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative followed by cyclization. researchgate.net
The reactivity of the chloropropyl side chain also allows for the introduction of various functionalities that can then be used to construct more complex structures. For example, substitution with a nucleophile containing another functional group could set the stage for subsequent cyclization reactions to form other heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 1-(1-Chloropropyl)-4-nitrobenzene in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize inhalation exposure. Install safety showers and eyewash stations near work areas .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For powder forms, use respiratory protection (e.g., NIOSH-approved N95 masks) to avoid dust inhalation .
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid compressed air for cleanup to prevent dust dispersion. Collect waste in sealed containers labeled for halogenated nitro compounds .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Nitration Followed by Alkylation : Start with chlorobenzene derivatives. For example, nitration of 1-chloropropylbenzene using mixed HNO₃/H₂SO₄ at 0–5°C yields nitro intermediates. Optimize reaction time (typically 2–4 hrs) and monitor via TLC .
- Substitution Reactions : React 4-nitrobenzyl chloride with 1-chloropropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v, flow rate 1 mL/min). Compare retention times with standards .
- Spectroscopy : Confirm structure via ¹H NMR (CDCl₃, 400 MHz): expect aromatic protons at δ 8.2–8.4 ppm (nitro group deshielding) and aliphatic protons from the chloropropyl chain at δ 1.5–2.1 ppm .
Advanced Research Questions
Q. How can contradictory data in spectroscopic characterization be resolved?
- Methodological Answer :
- Cross-Validation : Combine ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, FT-IR should show NO₂ asymmetric stretching at ~1520 cm⁻¹ and C-Cl stretching at ~750 cm⁻¹ .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational spectra. Compare with experimental data to identify anomalies .
Q. What methodologies are recommended for studying thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Monitor mass loss at ~200–250°C, correlating with nitro group decomposition .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile decomposition products (e.g., chloropropane, NOₓ) and analyze fragmentation patterns. Use EI ionization at 70 eV for library matching .
Q. How can reaction kinetics be optimized for electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor nitro group reactivity. Vary temperature (25–60°C) to calculate activation energy via the Arrhenius equation.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Compare reaction rates using pseudo-first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
